![molecular formula CH3CH(NH-Fmoc)13CO2H B613760 Fmoc-Ala-OH (1-13C) CAS No. 202326-53-2](/img/structure/B613760.png)
Fmoc-Ala-OH (1-13C)
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Overview
Description
Fmoc-Ala-OH (1-13C) is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of alanine, with a fluoromethyl group (Fmoc) attached to the alpha carbon. Because of its unique structure, it has been used in a number of biochemical and physiological studies.
Scientific Research Applications
Solid-Phase Synthesis of Peptides : Fmoc-Ala-OH is used in the stepwise solid-phase synthesis of peptides. For example, the synthesis of H-(Ala)6-Lys-OH on a polyacrylamide gel resin utilized Fmoc as the N-α-protecting group. The deprotection of the Fmoc group by standard methods could be quantitatively followed (Larsen et al., 1993).
Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators : Fmoc-conjugated alanine-lactic acid (Ala-Lac) sequence self-assembles into nanostructures that gel in water. This process occurs without the need for β-sheet-like amide–amide hydrogen bonding, previously thought to be crucial for the self-assembly of Fmoc-conjugated peptides (Eckes et al., 2014).
Study of Side Reactions in Peptide Synthesis : Research has identified that during the Fmoc-protection of amino acids, side products like Fmoc-β-Ala-OH can be formed. Understanding these side reactions is crucial for improving the efficiency and purity of peptide synthesis (Obkircher et al., 2008).
Interaction of Peptides with DNA : Studies on proteins like AlgR3 and AlgP, which are involved in alginate synthesis, used Fmoc (9-fluorenylmethyloxycarbonyl) group attached to the N-termini of peptides to study their interactions with DNA (Medvedkin et al., 1995).
Development of Antibacterial Composite Materials : The antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, have been explored. These materials demonstrate potential in biomedical applications due to their antibacterial activity and non-cytotoxic nature (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-Ala-OH (1-13C) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of the peptide chain. It plays a crucial role in facilitating the stepwise elongation of peptide chains .
Mode of Action
The mode of action of Fmoc-Ala-OH (1-13C) involves the temporary masking of the N-terminal amino group during the peptide assembly process . This prevents unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .
Biochemical Pathways
Fmoc-Ala-OH (1-13C) is involved in the biochemical pathway of solid-phase peptide synthesis . It acts as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The compound’s action affects the peptide synthesis pathway, leading to the production of the desired peptide sequence .
Pharmacokinetics
The use of stable isotopes like 13c in drug molecules has been noted for their potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Fmoc-Ala-OH (1-13C)'s action is the successful synthesis of the desired peptide with the correct sequence and structure . By temporarily masking the N-terminal amino group, it prevents unwanted side reactions, ensuring the integrity of the peptide product .
Action Environment
The action of Fmoc-Ala-OH (1-13C) is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-ADMDGPAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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